molecular formula C14H20N2O2 B13189047 Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B13189047
M. Wt: 248.32 g/mol
InChI Key: ZUNXZVMVECEIRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a compound that belongs to the class of imidazopyridines. Imidazopyridines are known for their diverse biological activities and are often used in medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable pyridine carboxylate under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique imidazo[1,2-a]pyridine structure that contributes to its diverse pharmacological properties. The following sections detail its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • CAS Number : 2060025-90-1

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains and fungi. Its mechanism likely involves disrupting microbial cell function through interaction with specific enzymes or receptors.
  • Antiviral Properties : Preliminary studies suggest efficacy against certain viral infections, potentially by inhibiting viral replication through interference with viral enzymes .
  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation in vitro. It appears to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and death .
  • Anti-inflammatory Effects : Some derivatives of imidazo[1,2-a]pyridine have demonstrated significant anti-inflammatory activity, which may be relevant for treating conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key insights from SAR studies include:

  • Cyclopropyl Group Influence : The presence of the cyclopropyl group is crucial for enhancing the compound's interaction with biological targets.
Structural FeatureEffect on Activity
Cyclopropyl GroupIncreases binding affinity to target enzymes
Carboxylate EsterEnhances solubility and bioavailability
Substituents on Imidazo RingModulate potency and selectivity

Synthesis Methods

The synthesis of this compound typically involves the cyclization of appropriate precursors under acidic or basic conditions. A common synthetic route includes the reaction of cyclopropylamine derivatives with pyridine carboxylates.

Common Reaction Types

Reaction TypeReagents Used
CyclizationCyclopropylamine + Pyridine Carboxylate
OxidationPotassium permanganate
ReductionLithium aluminum hydride

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated an IC₅₀ value in the low micromolar range for several types of cancer cells, suggesting a promising therapeutic index for further development.

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

propan-2-yl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-9(2)18-14(17)13-12(10-6-7-10)15-11-5-3-4-8-16(11)13/h9-10H,3-8H2,1-2H3

InChI Key

ZUNXZVMVECEIRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCCC2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.